molecular formula C23H25ClFN3O2S B2969506 2-(4-Fluorophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1215746-20-5

2-(4-Fluorophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2969506
CAS No.: 1215746-20-5
M. Wt: 461.98
InChI Key: LQBKTBJZEASDDP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex synthetic organic compound offered for research and development purposes. This molecule features a multi-ring system incorporating fluorophenyl, methoxyphenyl, thiazole, and piperazine motifs, structural elements commonly investigated in medicinal chemistry and materials science . Heterocyclic compounds containing fluorophenyl and methoxyphenyl groups are of significant interest in the development of novel chemical entities due to their unique optical properties and potential role in preparing functionalized materials . The imidazole nucleus, for instance, is a key structure in biological systems and is found in various natural and synthetic drug molecules . Furthermore, such derivatives have shown utility in constructing highly sensitive fluorescent chemosensors for metal ion detection and imaging, as well as serving as components in organic light-emitting diodes (OLEDs) . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, for exploring structure-activity relationships (SAR), or for developing new analytical methodologies. The presence of the thiazole ring, a privileged scaffold in drug discovery, may lend this compound to studies in pharmaceutical research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S.ClH/c1-29-20-8-4-18(5-9-20)21-16-30-22(25-21)15-26-10-12-27(13-11-26)23(28)14-17-2-6-19(24)7-3-17;/h2-9,16H,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBKTBJZEASDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.

Chemical Structure

The structural formula of the compound can be broken down into several functional groups:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Thiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Piperazine ring : Often associated with psychoactive effects and used in various therapeutic agents.

Biological Activity Overview

Research indicates that compounds containing thiazole and piperazine structures exhibit significant biological activities, including:

  • Antitumor activity
  • Antimicrobial effects
  • Potential neuropharmacological effects

Antitumor Activity

Several studies have highlighted the antitumor properties of thiazole derivatives. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing cytotoxic activity, as demonstrated in previous research where modifications to this moiety significantly impacted efficacy against cancer cells .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa2.5Apoptosis induction
Compound BMCF-73.0Inhibition of cell proliferation
Target CompoundA549TBDTBD

Antimicrobial Effects

The compound's thiazole component is also linked to antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively, with some exhibiting MIC values comparable to standard antibiotics. The incorporation of electron-donating groups like methoxy enhances these effects .

Table 2: Antimicrobial Activity Data

CompoundBacteria TestedMIC (µg/mL)Activity Level
Compound CE. coli15Moderate
Target CompoundS. aureusTBDTBD

Neuropharmacological Effects

The piperazine ring in the target compound suggests potential neuropharmacological applications. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Research into similar compounds indicates that modifications can lead to enhanced activity at neurotransmitter receptors .

Case Studies

  • Case Study 1 : A study on a related thiazole-piperazine compound demonstrated significant antitumor activity against lung cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
  • Case Study 2 : Another investigation into piperazine derivatives revealed their potential as anxiolytics, with effective modulation of serotonin receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents, heterocyclic cores, and linker regions. Below is a detailed comparison:

Table 1: Key Structural Variations and Implications

Compound Name / ID Structural Differences Pharmacological Implications Source
(2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride - 2,4-Difluorophenyl instead of 4-fluorophenyl
- Methanone linker instead of ethanone
Increased lipophilicity and steric bulk from difluorination may improve blood-brain barrier penetration but reduce metabolic stability. Methanone linker shortens the chain, potentially altering receptor binding geometry.
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone - Benzo[d]thiazole core instead of thiazole
- Thioether linkage instead of methylene bridge
The benzo[d]thiazole enhances aromatic stacking but may reduce solubility. Thioether increases metabolic susceptibility compared to the methylene bridge.
2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride - Phenyl substituents on thiazole and ethanone instead of fluorophenyl/methoxyphenyl Absence of fluorine and methoxy groups reduces electronegativity and hydrogen-bonding capacity, likely diminishing target affinity.
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride - Imidazole core instead of thiazole
- Ethyl group on imidazole
Imidazole’s basicity may improve solubility but alter binding to acidic targets. Ethyl group adds hydrophobicity, affecting distribution.
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (Compound 22) - Trifluoromethylphenyl substituent
- Simpler ethanone-piperazine scaffold
Trifluoromethyl enhances metabolic resistance and electron-withdrawing effects, favoring serotonin receptor selectivity.

Key Findings from Structural Comparisons

Fluorine Substitution: The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to the 2,4-difluorophenyl analog, which may exhibit higher CNS penetration but faster clearance .

Heterocyclic Core Modifications :

  • Thiazole-to-imidazole substitution () introduces basicity, altering ionization states at physiological pH and affecting receptor interactions.
  • Benzo[d]thiazole () extends conjugation, enhancing UV absorbance but reducing solubility.

Linker and Substituent Effects: Methoxy groups (4-methoxyphenyl in the target) improve solubility and provide hydrogen-bonding sites, unlike non-polar phenyl substituents (). Thioether linkers () are prone to oxidation, reducing in vivo stability compared to methylene bridges.

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Closest Analog () Imidazole Derivative ()
Molecular Weight ~445 g/mol ~460 g/mol ~350 g/mol
LogP (Predicted) 3.2 3.8 2.5
Hydrogen Bond Donors 1 (HCl) 1 (HCl) 2 (HCl + imidazole)
Solubility (mg/mL) Moderate (HCl salt) Low (high logP) High (imidazole basicity)

Q & A

Q. What synthetic methodologies are recommended for constructing the piperazine-thiazole core of this compound?

The synthesis of the piperazine-thiazole moiety typically involves multi-step reactions. For example:

  • Step 1 : Condensation of 4-methoxyphenylthioamide with α-bromo ketones to form the thiazole ring.
  • Step 2 : Alkylation of piperazine using a thiazolylmethyl halide intermediate under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Step 3 : Purification via silica gel chromatography (EtOAc/petroleum ether, 1:1) to isolate intermediates .
    Key challenges include controlling regioselectivity during thiazole formation and avoiding N-oxide byproducts during piperazine alkylation.

Q. How can researchers validate the crystalline structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
  • Parameters : Monitor unit cell dimensions (e.g., monoclinic system, space group P2₁/c), bond angles, and torsion angles .
  • Refinement : Apply riding models for H-atoms with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .
    Crystallization solvents (e.g., ethyl acetate/hexane) must be optimized to avoid solvate formation.

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) and confirm molecular weight.
  • <sup>1</sup>H/<sup>13</sup>C NMR : Analyze aromatic proton splitting patterns (e.g., JH-F coupling for fluorophenyl groups) and piperazine methylene signals (δ ~2.5–3.5 ppm) .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Case Example : Discrepancies in IC50 values may arise from assay conditions (e.g., DMSO concentration affecting solubility).
  • Methodology :
    • Perform dose-response curves in parallel assays (e.g., cell-free vs. cell-based).
    • Use orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
    • Control solvent effects by limiting DMSO to ≤0.1% (v/v) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05).

Q. What strategies are effective for studying structure-activity relationships (SAR) of the fluorophenyl and methoxyphenyl substituents?

  • Analog Synthesis : Systematically replace substituents (e.g., 4-F → 4-Cl or 4-OCH3 → 4-NO2).
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., 5-HT2A).
  • Data Correlation : Plot logP vs. IC50 to evaluate hydrophobicity-activity relationships.
    SAR studies on related compounds show that electron-withdrawing groups (e.g., -F) enhance target binding by 2–3 fold compared to electron-donating groups .

Q. How should researchers address metabolic instability observed in preclinical studies?

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
    • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
  • Structural Modifications :
    • Introduce deuterium at metabolically labile sites (e.g., piperazine methyl groups).
    • Replace thiazole with oxazole to reduce oxidative metabolism .

Q. What computational methods are suitable for predicting off-target effects?

  • Target Profiling : Use similarity-based tools (e.g., SwissTargetPrediction) to identify potential off-targets (e.g., dopamine D2 receptors).
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess binding stability (RMSD < 2.0 Å).
  • Heatmap Analysis : Cluster off-target hits by pathway (e.g., GPCRs, kinases) to prioritize experimental validation .

Q. How can researchers optimize formulation for in vivo pharmacokinetic studies?

  • Solubility Enhancement : Use β-cyclodextrin complexes (20% w/v) or nanoemulsions (particle size < 200 nm).
  • Dose Escalation : Conduct tolerability studies in rodents (1–100 mg/kg) with plasma sampling at t = 0.5, 1, 2, 4, 8, 24 h.
  • Bioavailability Calculation : Compare AUCpo/AUCiv ratios; target >30% for oral administration .

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